Pentachlorobenzamide

Descripción

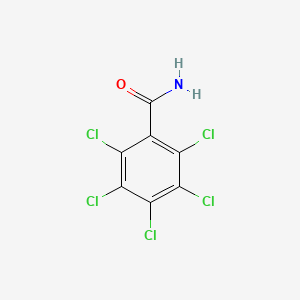

Pentachlorobenzamide is a polychlorinated aromatic compound characterized by a benzene ring substituted with five chlorine atoms and an amide functional group (-CONH₂). It is structurally related to pesticides, industrial intermediates, and persistent organic pollutants (POPs) such as pentachlorophenol and pentachlorobenzene. The compound has been identified in analytical studies of industrial materials, such as tattoo inks, where it is flagged for its hazardous properties . Its synthesis involves nucleophilic substitution reactions, as demonstrated in the preparation of methylthio derivatives .

Propiedades

Fórmula molecular |

C7H2Cl5NO |

|---|---|

Peso molecular |

293.4 g/mol |

Nombre IUPAC |

2,3,4,5,6-pentachlorobenzamide |

InChI |

InChI=1S/C7H2Cl5NO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H2,13,14) |

Clave InChI |

WHKQPTLEJWMAQS-UHFFFAOYSA-N |

SMILES canónico |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Pentachlorobenzamide belongs to a family of polychlorinated benzene derivatives. Key structurally related compounds include:

| Compound | Functional Group | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| This compound | Amide (-CONH₂) | C₇H₄Cl₅NO | Amide group at position 1 |

| Tetrachlorobenzamide | Amide (-CONH₂) | C₇H₅Cl₄NO | Four chlorine atoms instead of five |

| Pentachlorophenol | Phenol (-OH) | C₆HCl₅O | Hydroxyl group instead of amide |

| Pentachlorobenzene | Benzene | C₆HCl₅ | No functional group; only chlorine atoms |

| Pentachloroaniline | Amine (-NH₂) | C₆H₂Cl₅N | Amine group instead of amide |

Note: Molecular formulas are derived from synthesis data and structural analogs .

Physicochemical Properties

Key properties of this compound and related compounds are summarized below:

Data sources: Analytical chromatography , molecular weight calculations , and bioaccumulation studies .

Hazard Profiles

Hazard classifications (based on the Globally Harmonized System, GHS) highlight critical differences:

Pentachlorophenol exhibits higher acute toxicity due to its phenol group, which disrupts cellular membranes . Pentachlorobenzene is regulated as a POP due to environmental persistence .

Environmental and Toxicological Behavior

- Bioaccumulation : Pentachlorobenzene has a high bioaccumulation factor (BAF >5,000 in fish) due to hydrophobicity . This compound’s amide group may reduce bioaccumulation but increase water solubility.

- Degradation: Polychlorinated aromatics resist microbial degradation, leading to environmental persistence. Pentachlorophenol degrades slightly faster via photolysis .

- Regulatory Status: Pentachlorobenzene is classified as a POP , while pentachlorophenol is banned in many countries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.